molecular formula C10H19N B3427868 Geranylamine CAS No. 6246-48-6

Geranylamine

Cat. No. B3427868
CAS RN: 6246-48-6
M. Wt: 153.26 g/mol
InChI Key: AFMZGMJNKXOLEM-JXMROGBWSA-N
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Description

Geranylamine, also known as trans-3,7-Dimethyl-2,6-octadien-1-ylamine or trans-3,7-Dimethyl-2,6-octadienyl amine, is a di-isoprene derivative . It has a linear formula of (CH3)2C=CHCH2CH2C(CH3)=CHCH2NH2 . The molecular weight of Geranylamine is 153.26 .


Synthesis Analysis

Geranylamine can be used as a starting reagent for the total synthesis of a naturally occurring guanidine alkaloid, Nitensidine D . It can also be used for the synthesis of 5-alkylamino- and 2,5-bis(alkylamino)-[1,4]-benzoquinone . A study has reported the synthesis of novel geranyl aromatic sulfonamide compounds as potential complex III inhibitors .


Molecular Structure Analysis

The molecular formula of Geranylamine is C10H19N . The structure of Geranylamine includes a double bond, which gives it its unique properties .


Chemical Reactions Analysis

Geranylamine has been used in the synthesis of novel geranyl aromatic sulfonamide compounds, which have shown considerable antifungal activities . The introduction of various aromatic heterocycles may be an efficient protocol to improve the fungicidal activities of geranyl aromatic sulfonamide compounds .


Physical And Chemical Properties Analysis

Geranylamine is a liquid at room temperature . It has a refractive index of 1.476 , a boiling point of 105 °C/19 mmHg , and a density of 0.829 g/mL at 25 °C . The molar refractivity of Geranylamine is 51.7±0.3 cm^3 .

Scientific Research Applications

Antitumor Effects

Geranylamine derivatives, specifically those conjugated with substrates of energy metabolism, have been observed to possess significant antitumor activities in human hepatoma-bearing mice. Notable compounds like N-geranylpyruvic amide and N,N'-digeranylmalic diamide exhibited strong antitumor effects without impacting the cell cycle distribution initially, suggesting a potential apoptotic mechanism. Interestingly, these derivatives did not inhibit protein isoprenylation, indicating a unique antitumor mechanism distinct from natural isoprenoids (Akiyama et al., 2005).

Crystal Structure Insights

An X-ray analysis of geranylamine hydrochloride revealed detailed crystal structure and molecular dimensions, showcasing the trans configuration of molecules analogous to gutta-percha. This study provided insights into the stereochemistry of the polyisoprene system, crucial for understanding the structural basis of geranylamine's biological activities (Jeffrey, 1945).

Enzyme Interaction Studies

Research on Arylamine N-acetyltransferases (NATs) highlighted their roles in metabolism, carcinogenesis, and drug interactions. Recent findings suggest NAT polymorphisms could serve as molecular anthropology tools, with potential implications in understanding human evolution and disease susceptibility. These enzymes are also being explored for their significance in cell biology, cancer research, and drug discovery, offering new avenues for understanding and targeting enzyme-related pathways in diseases (Sim et al., 2002).

Antibacterial Applications

Macrocyclic diarylheptanoid derivatives, including geranylamine substituted compounds, have shown moderate to good activity against Mycobacterium tuberculosis and selected Gram-positive pathogens. This suggests the potential of geranylamine derivatives in the development of new antibacterial agents, addressing the need for novel treatments against resistant bacterial infections (Lin et al., 2016).

TRP Channel Modulation

Geranylamine and its derivatives have been studied for their effects on Transient Receptor Potential (TRP) channels, specifically TRPA1, TRPM8, and TRPV1. These compounds, particularly those derived from geraniol, nerol, and citronellol, have shown significant modulatory effects on TRPA1 channels, with potential therapeutic implications for treating pain and other sensory disorders (Ortar et al., 2014).

Safety And Hazards

Geranylamine is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZGMJNKXOLEM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317828
Record name Geranylamine
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Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3,7-dimethylocta-2,6-dien-1-amine

CAS RN

6246-48-6, 35278-77-4
Record name Geranylamine
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Record name (2E)-3,7-Dimethylocta-2,6-dien-1-amine
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Record name Decaprenylamine
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Record name Geranylamine
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Record name (2E)-3,7-dimethylocta-2,6-dien-1-amine
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Record name 3,7-dimethyl-2,6-octadienylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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